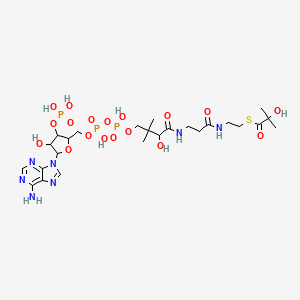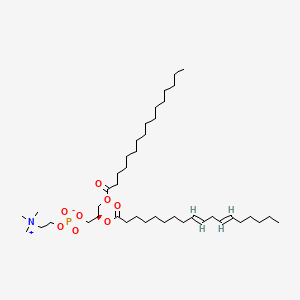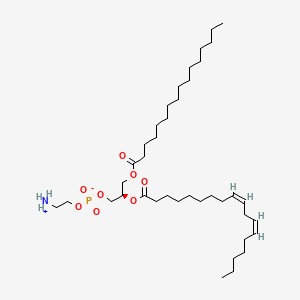
2-hydroxyisobutyryl-CoA
説明
2-hydroxyisobutyryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisobutanoic acid . It is a key metabolite in the body and plays a significant role in energy metabolism and amino acid metabolism . It is also involved in a broad-spectrum regulation of cellular processes found in both prokaryotic and eukaryotic cells .
Synthesis Analysis
The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . This compound can be produced in cells through a biological synthesis pathway, but it can also be prepared through chemical synthesis . In a study, the first global analysis of Khib-modified proteins in rhubarb was performed using sensitive affinity enrichment combined with high-accuracy HPLC-MS/MS tandem spectrometry .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray crystallography . The enzyme in three states, which differ in the orientation of the two enzyme domains, was analyzed .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is a newly discovered protein posttranslational modification (PTM) and is involved in the broad-spectrum regulation of cellular processes . It is also a key player in the metabolism of the groundwater pollutant methyl tert-butyl ether (MTBE) .Physical And Chemical Properties Analysis
2-hydroxyisobutanoyl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisobutanoic acid .科学的研究の応用
Post-Translational Modification Research
2-Hydroxyisobutyryl-CoA plays a significant role in the study of proteomics, particularly in post-translational modifications. The novel algorithm 2-hydr_Ensemble has been developed to identify such modifications, which can be instrumental in researching several diseases and drug development (Bao, Yang, & Chen, 2021).
Enzymatic Reactions and Metabolic Pathways
This compound is involved in enzymatic reactions like dehydrogenation and hydration, contributing to the formation of various biochemicals such as 3-hydroxyisobutyric acid (Tanaka et al., 1986). Its role in bacterial B12-dependent mutases, which catalyze the isomerization of hydroxylated acyl-CoA esters, is crucial for understanding enzymatic stereospecificity (Kurteva-Yaneva et al., 2015).
Biotechnological Applications
2-Hydroxyisobutyric acid (2-HIBA), derived from this compound, is a promising biobased building block for polymer synthesis. Biotechnological pathways to produce 2-HIBA highlight its potential in cleantech solutions and green chemistry (Rohwerder & Müller, 2010).
Clinical Implications
β-Hydroxyisobutyryl-CoA hydrolase, associated with this compound, is significant in understanding certain metabolic disorders and neurological diseases. Its expression in human tissues like the liver, heart, and kidney, and its connection to Leigh-like disease, demonstrate its clinical importance (Hawes et al., 1996; Peters et al., 2015).
Microbial Metabolism
Research on 2-Hydroxyisobutyric acid metabolism in microorganisms, like the degradation pathway in bacteria, provides insights into environmental bioremediation and the metabolism of branched organic compounds (Rohwerder et al., 2020).
作用機序
The mechanism of action of 2-hydroxyisobutyryl-CoA involves its role as a posttranslational modification. It is involved in the broad-spectrum regulation of cellular processes that are found in both prokaryotic and eukaryotic cells, including in plants . It is also involved in the degradation pathway of the groundwater pollutant MTBE .
将来の方向性
The discovery of 2-hydroxyisobutyryl-CoA and its roles opens up new avenues for research. The findings contribute to a better understanding of the physiological roles of Khib modification, and the Khib proteome data will facilitate further investigations of the roles and mechanisms of Khib modification . There is also potential for a large-scale 2-HIBA biosynthesis from renewable carbon, replacing conventional chemistry as a synthesis route and petrochemicals as a carbon source .
特性
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O18P3S/c1-24(2,18(35)21(36)28-6-5-14(33)27-7-8-54-23(37)25(3,4)38)10-47-53(44,45)50-52(42,43)46-9-13-17(49-51(39,40)41)16(34)22(48-13)32-12-31-15-19(26)29-11-30-20(15)32/h11-13,16-18,22,34-35,38H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVUICCDNWZCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)





![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
